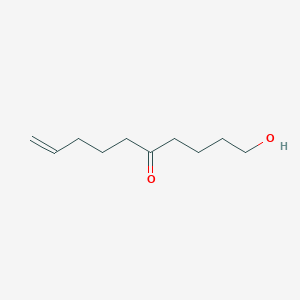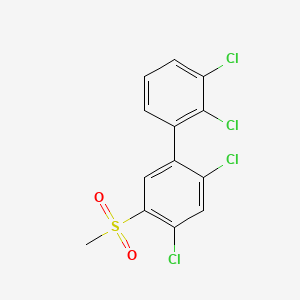![molecular formula C9H10O2 B14345275 Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate CAS No. 97580-83-1](/img/structure/B14345275.png)
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl spiro[24]hepta-4,6-diene-1-carboxylate is a chemical compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound has a spiro[24]hepta-4,6-diene core with a methyl ester functional group attached to the carboxylate position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[2.4]hepta-4,6-diene-1-carboxylate typically involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spiro[2.4]hepta-4,6-diene core, which is then esterified with methanol to produce the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative starting materials such as 1,2-dichloroethane or ethylene glycol bis(benzenesulfonate) can be employed to reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Applications De Recherche Scientifique
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and analogs of prostaglandins.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of methyl spiro[2.4]hepta-4,6-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure imparts unique electronic properties, allowing it to participate in various chemical reactions. The ester functional group can undergo hydrolysis, releasing the active spiro compound, which can then interact with enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound without the ester functional group.
Spiro[2.4]hepta-4,6-diene-1-carboxylic acid: The carboxylic acid derivative.
Spiro[2.4]hepta-4,6-diene-1-methanol: The alcohol derivative.
Uniqueness
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propriétés
Numéro CAS |
97580-83-1 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
methyl spiro[2.4]hepta-4,6-diene-2-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-11-8(10)7-6-9(7)4-2-3-5-9/h2-5,7H,6H2,1H3 |
Clé InChI |
UPFUWFOIAGXIBP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC12C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
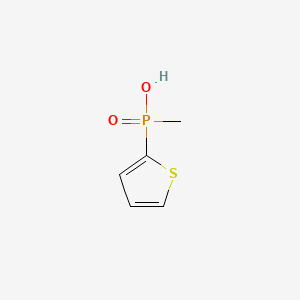
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
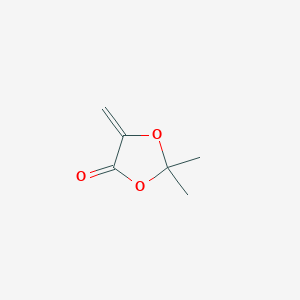

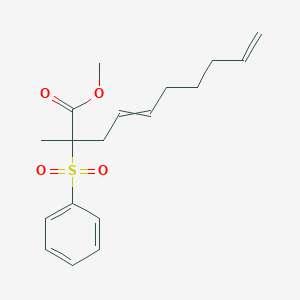
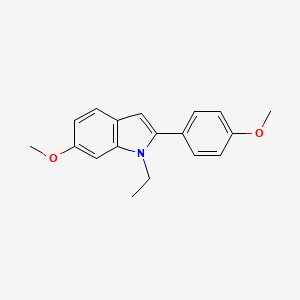
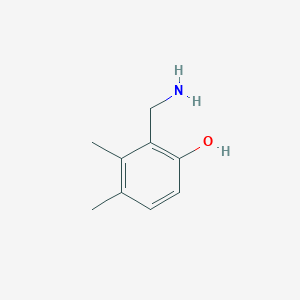

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
